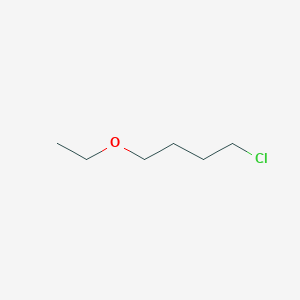
Sulfamate d'éthyle
Vue d'ensemble
Description
Ethyl sulfamate, also known as ethyl sulfamate, is an organic compound with the chemical formula C2H7NO3S. It is an ester derived from sulfamic acid and ethanol. This compound is of interest due to its applications in various fields, including organic synthesis and industrial processes.
Applications De Recherche Scientifique
Ethyl sulfamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Catalysis: Acts as a catalyst in esterification reactions and other organic transformations.
Material Science: Incorporated into metal-organic frameworks (MOFs) to enhance their catalytic and adsorptive properties.
Biological Studies: Investigated for its potential use in drug development and as a biochemical reagent.
Mécanisme D'action
Target of Action
Ethyl sulfamate, also known as Sulfamic acid, ethyl ester, has been developed as an agrochemical and as a potential anticancer agent . It appears to inhibit the kinase activities of protein tyrosine kinases and protein serine/threonine kinases . These kinases play crucial roles in cellular processes such as cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
It is related to its ability to inhibit the kinase activities of protein tyrosine kinases and protein serine/threonine kinases . By inhibiting these kinases, Ethyl sulfamate may interfere with the signaling pathways that regulate cell growth and survival, potentially leading to the death of cancer cells .
Biochemical Pathways
Ethyl sulfamate may affect several biochemical pathways. It has been suggested that it inhibits the activity of acid catalyst and enhances the activity of depression in rats . It can also be used as a selective growth factor for erythrocyte progenitor cells in culture . .
Pharmacokinetics
The adme properties of a drug molecule are crucial in determining its bioavailability, efficacy, and safety
Result of Action
It has been suggested that ethyl sulfamate may inhibit the growth of cancer cells and induce apoptosis . It has also been reported to disrupt actin- and myosin-based cytoskeletal structures in cell lines, with subsequent effects on growth and cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl sulfamate. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . Moreover, the E factor, which measures the environmental impact of chemical processes, could be relevant in the production and use of Ethyl sulfamate
Analyse Biochimique
Biochemical Properties
It is known that sulfated compounds, like Ethyl sulfamate, play a variety of important roles in biology, from xenobiotic metabolism to the downstream signaling of steroidal sulfates in disease states . They facilitate molecular interactions and protein ligand binding at the cellular surface .
Cellular Effects
Organosulfates, a group to which Ethyl sulfamate belongs, are known to play a variety of important roles in biology . They can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The formation of ethyl sulfate, a related compound, is based on the reaction between ethanol and sulfuric acid, which involves protonation of the ethanolic oxygen to form the oxonium ion .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of Ethyl sulfamate in laboratory settings. It is known that the effects of sulfated compounds can change over time under certain conditions .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of Ethyl sulfamate in animal models. It is known that the effects of drugs can vary with different dosages in animal models .
Metabolic Pathways
Sulfate conjugation (sulfation) is one of the most important phase II reactions that occurs during the biotransformation of a variety of structurally diverse endogenous compounds, xenobiotics, and drugs .
Transport and Distribution
Sulfate ions are taken up from the soil environment to the outermost cell layers of roots and horizontally transferred to the vascular tissues for further distribution to distant organs .
Subcellular Localization
Rnas can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl sulfamate can be synthesized through the reaction of sulfamic acid with ethanol in the presence of a dehydrating agent. One common method involves the use of chlorosulfonic acid and ethanol. The reaction is typically carried out under controlled temperature conditions to prevent side reactions and ensure high yield .
Industrial Production Methods
In industrial settings, the production of sulfamic acid, ethyl ester often involves the use of continuous flow reactors to maintain optimal reaction conditions. The process may include steps such as the purification of reactants, controlled addition of reagents, and efficient removal of by-products to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl sulfamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form sulfamic acid and ethanol.
Esterification: It can participate in esterification reactions with other alcohols or acids to form different esters.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically requires water and an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.
Esterification: Requires an alcohol and an acid catalyst (e.g., sulfuric acid) under reflux conditions.
Substitution: Involves nucleophiles such as amines or thiols under mild to moderate temperature conditions.
Major Products Formed
Hydrolysis: Produces sulfamic acid and ethanol.
Esterification: Forms various esters depending on the alcohol used.
Substitution: Yields substituted sulfamates with different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl sulfamate: Similar in structure but with a methyl group instead of an ethyl group.
Propyl sulfamate: Contains a propyl group instead of an ethyl group.
Butyl sulfamate: Features a butyl group in place of the ethyl group.
Uniqueness
Ethyl sulfamate is unique due to its specific reactivity and applications in organic synthesis and catalysis. Its ethyl group provides distinct steric and electronic properties compared to its methyl, propyl, and butyl counterparts, making it suitable for specific reactions and applications .
Propriétés
IUPAC Name |
ethyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO3S/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGQCYYULFFRLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196020 | |
| Record name | Sulfamic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4403-49-0 | |
| Record name | Sulfamic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl sulfamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1584376.png)

